molecular formula C11H6Cl2F2N2O B14037421 2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine

2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine

Cat. No.: B14037421
M. Wt: 291.08 g/mol
InChI Key: TWEMFDLEWQGRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is a chemical compound characterized by the presence of dichlorophenyl and difluoromethoxy groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine typically involves the reaction of 2,6-dichlorophenylamine with difluoromethoxy-substituted pyrimidine precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)amino]benzoic acid: Known for its anti-inflammatory properties.

    2-(2,6-Dimethylphenyl)amino]benzoic acid: Similar in structure but with different substituents, leading to variations in biological activity.

Uniqueness

2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is unique due to the presence of both dichlorophenyl and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C11H6Cl2F2N2O

Molecular Weight

291.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-5-(difluoromethoxy)pyrimidine

InChI

InChI=1S/C11H6Cl2F2N2O/c12-7-2-1-3-8(13)9(7)10-16-4-6(5-17-10)18-11(14)15/h1-5,11H

InChI Key

TWEMFDLEWQGRHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)OC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.